molecular formula C11H12BrN5OS B4588409 4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4588409
M. Wt: 342.22 g/mol
InChI Key: DARFQZQNJLFXHC-UHFFFAOYSA-N
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Description

4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis for the development of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Potential therapeutic applications could include the treatment of infections, inflammation, or cancer.

Industry

The compound could be used in the development of agrochemicals, dyes, or other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromo group: Bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS).

    Attachment of the thiadiazole moiety: This involves the reaction of the bromo-substituted pyrazole with a cyclopropyl-substituted thiadiazole derivative under suitable conditions.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety.

    Reduction: Reduction reactions could target the bromo group or the carboxamide group.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole moiety.

    Reduction: Reduced forms of the bromo or carboxamide groups.

    Substitution: Substituted derivatives where the bromo group is replaced by a nucleophile.

Mechanism of Action

The mechanism of action of 4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the thiadiazole moiety.

    N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the bromo group.

Uniqueness

The presence of both the bromo and thiadiazole moieties in 4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5OS/c1-5-7(12)8(17(2)16-5)9(18)13-11-15-14-10(19-11)6-3-4-6/h6H,3-4H2,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARFQZQNJLFXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC2=NN=C(S2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-N~5~-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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